molecular formula C11H22N2O3 B576276 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine CAS No. 178311-49-4

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine

Cat. No. B576276
M. Wt: 230.308
InChI Key: ORALTMSVXDQECZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine is represented by the formula C11H22N2O3. The molecular weight of this compound is 230.308.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine include a molecular formula of C11H22N2O3 and a molecular weight of 230.308.

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if symptoms persist .

properties

IUPAC Name

tert-butyl 3-[2-hydroxyethyl(methyl)amino]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-7-9(8-13)12(4)5-6-14/h9,14H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORALTMSVXDQECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-BOC-3-[(2-hydroxyethyl)methylamino]-azetidine

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